molecular formula C23H14Br2Cl2N2O6 B11551880 2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11551880
M. Wt: 645.1 g/mol
InChI Key: NLQWWTZGHYPHGN-HIUVJMHLSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple halogen atoms and aromatic rings, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic fragments . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and aromatic rings enable it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its specific combination of halogen atoms and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14Br2Cl2N2O6

Molecular Weight

645.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H14Br2Cl2N2O6/c24-14-5-13(9-28-29-21(30)10-32-18-4-2-15(26)8-17(18)27)22(16(25)7-14)35-23(31)12-1-3-19-20(6-12)34-11-33-19/h1-9H,10-11H2,(H,29,30)/b28-9+

InChI Key

NLQWWTZGHYPHGN-HIUVJMHLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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